2H-Perfluoro-5-methyl-3,6-dioxanonane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

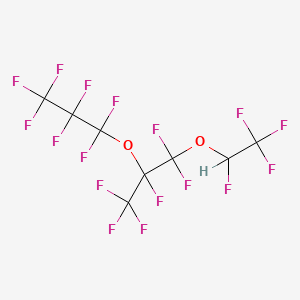

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-(1,2,2,2-tetrafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF17O2/c9-1(2(10,11)12)26-8(24,25)4(15,6(19,20)21)27-7(22,23)3(13,14)5(16,17)18/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSYKOPZHYNYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF17O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880192 | |

| Record name | 2H-Perfluoro-5-methyl-3,6-dioxanonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propane, 1-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3330-14-1 | |

| Record name | 1-[1-[Difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3330-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1-(1-(difluoro(1,2,2,2-tetrafluoroethoxy)methyl)-1,2,2,2-tetrafluoroethoxy)-1,1,2,2,3,3,3-heptafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003330141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Perfluoro-5-methyl-3,6-dioxanonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2H-Perfluoro-5-methyl-3,6-dioxanonane chemical structure and properties"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and available technical data for 2H-Perfluoro-5-methyl-3,6-dioxanonane (CAS No. 3330-14-1). This per- and polyfluoroalkyl substance (PFAS) is a fluorinated ether with potential applications as a solvent and intermediate in various chemical syntheses. This document consolidates available physical and chemical data, outlines general experimental considerations for its analysis, and presents its molecular structure through a detailed diagram. The information is intended to support research and development activities, particularly in the fields of chemistry and drug development.

Chemical Structure and Identification

This compound is a complex ether characterized by a high degree of fluorination. Its structure consists of a nine-atom backbone containing two ether linkages and a methyl branch.

Molecular Formula: C₈HF₁₇O₂[1][2][3]

Molecular Weight: 452.07 g/mol [1][2][3]

CAS Number: 3330-14-1[1][2][3]

Synonyms:

-

1,1,1,2,3,3-Hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-(1,2,2,2-tetrafluoroethoxy)propane

-

Propane, 1-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoro-[4]

-

Freon E 2[5]

The chemical structure of this compound can be visualized as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈HF₁₇O₂ | [1][2][3] |

| Molecular Weight | 452.07 g/mol | [1][2][3] |

| Melting Point | -122 °C | Synquest Labs SDS |

| Boiling Point | 103 - 105 °C | Synquest Labs SDS |

| Density | 1.659 g/mL at 25 °C | Synquest Labs SDS |

| Physical State | Liquid | PubChem |

Chemical Properties and Reactivity

Due to the high strength of carbon-fluorine and ether bonds, this compound is expected to be a chemically stable and relatively inert compound.

General reactivity characteristics of perfluoroethers include:

-

Thermal Stability: The presence of numerous C-F bonds contributes to high thermal stability.

-

Chemical Inertness: Perfluoroethers are generally resistant to attack by most acids, bases, oxidizing, and reducing agents under normal conditions. The ether oxygen atoms, however, can influence the bond dissociation energy of adjacent C-F bonds.[6][7]

A Safety Data Sheet for the compound indicates that it is incompatible with strong acids and strong bases.

Synthesis and Manufacturing

A specific, detailed synthesis protocol for this compound is not publicly available. However, general methods for the synthesis of perfluoroalkyl ethers often involve the reaction of perfluoroolefins with alcohols. One common approach is the fluorination of partially fluorinated ethers, which are themselves synthesized from the reaction of aliphatic alcohols with perfluoroolefins.[8]

A patent for "Electronic telecommunications articles comprising crosslinked fluoropolymers and methods" mentions the CAS number 3330-14-1 in the context of it being an example of a partially fluorinated ether solvent. This suggests its potential use or synthesis in industrial applications.

Spectroscopic Data

Mass Spectrometry (MS): PubChem lists a GC-MS spectrum for this compound (Source of Spectrum: O1-34-1717-11), though the detailed fragmentation pattern and experimental conditions are not provided.[4]

Experimental Protocols and Analytical Methods

Due to the limited availability of specific experimental protocols for this compound, this section provides a general workflow for its analysis based on its classification as a volatile fluorinated compound. The U.S. Environmental Protection Agency (EPA) includes this compound in its "Other Test Method (OTM) 50" for the analysis of volatile fluorinated compounds in stationary source emissions, which utilizes thermal desorption coupled with gas chromatography-mass spectrometry (TD-GC-MS).

General GC-MS Analysis Workflow:

Caption: General workflow for the analysis of volatile fluorinated compounds.

Applications and Relevance to Drug Development

While specific applications of this compound in drug development are not documented, its properties suggest potential utility in this field.

-

Solvent: Its fluorinated nature could make it a suitable solvent for fluorinated drug candidates or for specific reactions where traditional solvents are inadequate. Fluorinated ethers are being explored as electrolyte solvents in battery technology due to their stability.[9]

-

Intermediate: PubChem lists its use as an "intermediate," suggesting it could be a building block in the synthesis of more complex molecules.

-

Drug Delivery: The unique properties of fluoropolymers, such as biocompatibility and chemical resistance, are utilized in various pharmaceutical applications, including fluid delivery systems and encapsulation of instruments.[10] Although not a polymer, the properties of this fluorinated ether may be of interest in related research.

The incorporation of fluorine into drug molecules can significantly enhance metabolic stability, bioavailability, and efficacy.[11] As a fluorinated building block, this compound could potentially be used to introduce fluorinated moieties into larger molecules.

Biological Activity and Toxicology

There is limited publicly available information on the biological activity or toxicology of this compound. As a PFAS, it falls under a class of compounds that are of interest to regulatory bodies due to their persistence in the environment. Some fluorinated ethers have been studied for their anesthetic properties and associated toxicity, which is often linked to their metabolism.[12] However, no such data has been found specifically for this compound.

Conclusion

This compound is a perfluorinated ether with established basic chemical identifiers and some physical properties. The lack of detailed, publicly available experimental data, including synthesis protocols and comprehensive spectroscopic analysis, presents a significant knowledge gap. Its classification as a PFAS and inclusion in EPA analytical methods highlight its environmental relevance. While direct applications in drug development are not yet reported, its properties as a fluorinated solvent and potential synthetic intermediate suggest areas for future research and exploration. Further investigation is required to fully characterize this compound and unlock its potential applications.

References

- 1. scbt.com [scbt.com]

- 2. 3330-14-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2H-全氟(5-甲基-3,6-二氧杂壬烷) | 3330-14-1 [m.chemicalbook.com]

- 4. Propane, 1-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoro- | C8HF17O2 | CID 102982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. sibran.ru [sibran.ru]

- 9. pnas.org [pnas.org]

- 10. adtech.co.uk [adtech.co.uk]

- 11. nbinno.com [nbinno.com]

- 12. Acute toxicity of fluorinated ether anesthetics: role of 2,2,2-trifluoroethanol and other metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Pathway of 2H-Perfluoro-5-methyl-3,6-dioxanonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a proposed synthesis pathway for 2H-Perfluoro-5-methyl-3,6-dioxanonane (CAS 3330-14-1), a complex fluorinated ether. The synthesis commences with the well-documented dimerization of hexafluoropropylene oxide (HFPO) to form a key perfluoroacyl fluoride intermediate. Subsequent proposed steps, based on established principles of organofluorine chemistry, involve the introduction of a second fluoroalkoxy group and a terminal hydrodefluorination to yield the target molecule. This document provides a comprehensive overview of the synthetic strategy, including detailed experimental protocols for the initial, confirmed stages and plausible methodologies for the subsequent transformations. All quantitative data from cited literature is summarized, and the logical flow of the synthesis is visualized using a chemical pathway diagram.

Introduction

This compound is a per- and polyfluoroalkyl substance (PFAS) with the chemical formula C₈HF₁₇O₂.[1][2][3] Its unique structure, featuring two ether linkages and a single hydrogen atom in a perfluorinated carbon chain, suggests potential applications in specialized fields requiring chemically inert fluids with tailored properties. This guide provides a detailed technical overview of a scientifically plausible pathway for its synthesis, aimed at researchers and professionals in chemistry and drug development.

Proposed Synthesis Pathway

The synthesis of this compound is conceptualized as a multi-step process beginning with the dimerization of hexafluoropropylene oxide (HFPO). The subsequent steps involve the formation of a second ether linkage and the selective introduction of a hydrogen atom.

Logical Flow of the Synthesis Pathway

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols & Data

This section details the experimental procedures for the key steps in the synthesis. The initial step is well-documented in the patent literature, while the subsequent steps are proposed based on established reactions of perfluorinated compounds.

Step 1: Synthesis of Perfluoro-2-(n-propoxy)propionyl fluoride (PPPF)

The initial and most critical step is the dimerization of hexafluoropropylene oxide (HFPO) to produce perfluoro-2-(n-propoxy)propionyl fluoride (CF₃CF₂CF₂OCH(CF₃)COF). This reaction is typically carried out in a dipolar aprotic solvent with a nucleophilic catalyst.

Experimental Protocol:

A continuous process for the preparation of PPPF involves the dimerization of HFPO in a bubble column reactor.[4]

-

Reactor Setup: A bubble column reactor is filled with a dipolar-aprotic solvent (e.g., acetonitrile) and a nucleophilic catalyst (e.g., an alkali metal fluoride such as potassium fluoride, or a tertiary amine).

-

Reaction Conditions:

-

Procedure:

-

Gaseous HFPO is introduced at the bottom of the reactor.

-

The gaseous mixture within the reactor is circulated by a pump to ensure good mixing and to expel the PPPF product before it can undergo further reactions.

-

The gaseous effluent from the top of the reactor is passed through a condenser.

-

The condensate, which separates into a top solvent phase and a bottom PPPF phase, is collected. The non-condensed components are returned to the reactor.

-

The PPPF phase is isolated as the final product, while the solvent phase is recycled back into the reactor.

-

Quantitative Data:

| Parameter | Value | Reference |

| Reaction Temperature | 15 - 25 °C (Optimal) | [4] |

| Solvent | Acetonitrile | [4] |

| Catalyst | Alkali metal fluorides / Tertiary amines | [4] |

Step 2 (Proposed): Formation of Perfluoro(5-methyl-3,6-dioxanonanoyl) fluoride

This proposed step involves the reaction of PPPF with a suitable C2 fluorinated species to introduce the second ether linkage. A plausible route is the reaction of PPPF with another molecule of a fluoroepoxide, such as tetrafluoroethylene oxide (TFEO), in the presence of a fluoride ion catalyst.

Proposed Experimental Protocol:

-

Reactants: Perfluoro-2-(n-propoxy)propionyl fluoride (PPPF) and tetrafluoroethylene oxide (TFEO).

-

Catalyst: A fluoride ion source, such as cesium fluoride or potassium fluoride.

-

Solvent: A polar aprotic solvent like diglyme or tetraglyme.

-

Procedure:

-

PPPF and the catalyst are dissolved in the solvent in a cooled reactor.

-

TFEO is bubbled through the solution at a controlled rate while maintaining a low temperature (e.g., -20 to 0°C) to manage the exothermicity of the reaction.

-

The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by GC-MS or ¹⁹F NMR.

-

The product, perfluoro(5-methyl-3,6-dioxanonanoyl) fluoride, would be isolated by distillation.

-

Step 3 (Proposed): Reduction and Selective Hydrodefluorination

The final step involves the conversion of the terminal acyl fluoride group of the intermediate from Step 2 into the 2H-perfluoroalkane moiety. This is a challenging transformation that likely requires a two-stage approach: reduction of the acyl fluoride followed by a selective hydrodefluorination.

Proposed Experimental Protocol:

-

Stage 1: Reduction of the Acyl Fluoride

-

Reducing Agent: A common reducing agent for perfluoroacyl fluorides is sodium borohydride.

-

Procedure: The perfluoro(5-methyl-3,6-dioxanonanoyl) fluoride is dissolved in a suitable solvent (e.g., tetrahydrofuran) and cooled. A solution of sodium borohydride is added dropwise. This would likely reduce the acyl fluoride to a primary alcohol (CF₂OH).

-

-

Stage 2: Conversion to a Fluoride and Selective Hydrodefluorination

-

Fluorination: The resulting alcohol can be converted to the corresponding fluoride (-CF₃) using a fluorinating agent like sulfur tetrafluoride (SF₄) or a DAST equivalent.

-

Selective Hydrodefluorination: The resulting perfluorinated ether would then undergo a selective hydrodefluorination. This can be achieved using various methods, including catalytic hydrogenation with a palladium catalyst or using a silane-based reducing agent in the presence of a suitable catalyst. Recent advances in hydrodefluorination of PFAS compounds suggest that silylium-carborane catalysts or nickel-catalyzed reactions with hydrosilanes could be effective.[5][6]

-

Mandatory Visualizations

Experimental Workflow for the Synthesis of PPPF

References

In-Depth Technical Guide to the Physicochemical Properties of 2H-Perfluoro-5-methyl-3,6-dioxanonane (CAS Number: 3330-14-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the compound identified by CAS number 3330-14-1, which is 2H-Perfluoro-5-methyl-3,6-dioxanonane. This substance belongs to the class of per- and polyfluoroalkyl substances (PFAS), specifically a fluorinated ether.[1][2] PFAS are characterized by the strong carbon-fluorine bond, which imparts unique properties such as high thermal and chemical stability.[3] Due to these characteristics, compounds like this compound are of interest in various industrial applications, potentially as solvents, refrigerants, or in the synthesis of other fluorinated materials.[2][4] This guide is intended for researchers, scientists, and professionals in drug development who require detailed information on the fundamental properties of this compound.

Chemical Identity

-

CAS Number: 3330-14-1

-

IUPAC Name: 1,1,1,2,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-(1,2,2,2-tetrafluoroethoxy)propane[1]

-

Common Synonyms: 2H-Perfluoro(5-methyl-3,6-dioxanonane), Fluoroether E-2[5]

-

Molecular Formula: C₈HF₁₇O₂[6]

-

Molecular Weight: 452.07 g/mol [6]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Physical State | Liquid | [1] |

| Appearance | Colorless | [7] |

| Odor | No information available | - |

Table 2: Thermal Properties

| Property | Value | Reference |

| Melting Point | -122 °C | [8] |

| Boiling Point | 103-105 °C | [9] |

Table 3: Density and Refractive Index

| Property | Value | Reference |

| Density | 1.659 g/cm³ | [9] |

| Refractive Index | 1.257 | [9] |

Table 4: Other Properties

| Property | Value | Reference |

| Solubility | No definitive quantitative data available. As a PFAS, it is expected to have low water solubility. | [10] |

| Vapor Pressure | No definitive quantitative data available. | - |

| Viscosity | No definitive quantitative data available. | [1] |

| Surface Tension | No definitive quantitative data available. | [1] |

Experimental Protocols

Experimental Protocol: Boiling Point Determination (Distillation Method)

Objective: To determine the boiling point of this compound at atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle or oil bath

-

Boiling chips

-

Clamps and stand

Procedure:

-

A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring all joints are secure. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.

-

Cooling water is circulated through the condenser.

-

The distillation flask is gently heated.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. The boiling point is the temperature at which the vapor and liquid phases are in equilibrium, observed as a stable temperature reading during distillation.

-

The atmospheric pressure is recorded at the time of the experiment, as boiling point is pressure-dependent.

Synthesis and Applications

Synthesis

The synthesis of fluorinated ethers like this compound often involves the reaction of fluorinated alcohols with alkyl halides (Williamson ether synthesis) or the addition of fluorinated alcohols to fluoroolefins.[11] These reactions typically require specific catalysts and controlled conditions, such as elevated temperature and pressure, to achieve good yields.[11]

The general synthetic approach can be visualized as follows:

Caption: Generalized synthetic pathway for fluorinated ethers.

Potential Applications

Perfluoroalkyl ethers are known for their chemical inertness, thermal stability, and low surface tension.[4][12] These properties make them suitable for a variety of specialized applications, including:

-

Specialty Solvents: Their unique solubility characteristics can be advantageous in specific chemical processes.[2]

-

Heat Transfer Fluids: Their stability at a wide range of temperatures makes them candidates for use in cooling and heating systems.

-

Precursors in Fluoropolymer Production: They can serve as building blocks for the synthesis of more complex fluorinated polymers.[4]

Biological Activity and Toxicology

There is limited publicly available information on the specific biological activity or toxicology of this compound. As a member of the broader class of PFAS, it is important to consider the potential for environmental persistence.[3] The strong carbon-fluorine bond makes these compounds resistant to degradation.[3] Further research is needed to fully characterize the toxicological profile and potential biological interactions of this specific compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the determination of the boiling point of a liquid compound such as this compound.

Caption: Workflow for boiling point determination.

References

- 1. Propane, 1-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoro- | C8HF17O2 | CID 102982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Perfluoroalkyl and Polyfluoroalkyl Substances in the Environment: Terminology, Classification, and Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perfluoroether - Wikipedia [en.wikipedia.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. scbt.com [scbt.com]

- 7. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. This compound CAS#: 3330-14-1 [amp.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 12. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

GenX is the trade name for a technology that utilizes a group of synthetic organofluorine chemical compounds, primarily ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate, as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers like Teflon.[1][2] Developed by DuPont and now produced by its spin-off company Chemours, GenX chemicals are part of the broader class of per- and polyfluoroalkyl substances (PFAS), often referred to as "forever chemicals" due to their environmental persistence.[1][3] While designed to be less bioaccumulative than PFOA, concerns regarding the toxicity and environmental fate of GenX and its related compounds have grown.[1][4] This technical guide provides a comprehensive overview of the GenX chemical family, including its physicochemical properties, toxicological profile, analytical methods for detection, and the molecular signaling pathways implicated in its toxicity.

Physicochemical and Toxicological Properties

The following tables summarize key quantitative data for the primary GenX compound, hexafluoropropylene oxide dimer acid (HFPO-DA), and its ammonium salt.

Physicochemical Properties of GenX (HFPO-DA)

| Property | Value | Reference(s) |

| Chemical Formula | C6HF11O3 | [5] |

| Molar Mass | 330.053 g/mol | [5] |

| Appearance | Liquid (<60 °C) | [5] |

| Density | 1.748 g/cm³ (at 20 °C) | [5] |

| Water Solubility | 739 g/L | [6][7] |

| Vapor Pressure | -1.49 ± 0.01 [log Psd at 298.15 K (Pa)] | [1] |

| pKa | 3.82 | [6] |

Toxicological Data for GenX

| Parameter | Value | Species/System | Reference(s) |

| Oral LD50 | >1,750–3,129 mg/kg | Rat | [8] |

| Dermal LD50 | >5,000 mg/kg | Rat | [8] |

| Inhalation LC50 | 5,200 mg/m³ | Rat | [8] |

| Chronic Oral Reference Dose (RfD) | 0.000003 mg/kg-day | Human | [3][9] |

| Subchronic Oral Reference Dose (RfD) | 0.00003 mg/kg-day | Human | [3][9] |

Experimental Protocols

Analytical Detection: EPA Method 537.1

The standard method for the detection and quantification of GenX and other PFAS in drinking water is EPA Method 537.1.[10] This method utilizes solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1.1 Sample Preparation (Solid-Phase Extraction)

-

A 250 mL water sample is fortified with surrogate standards.[10]

-

The sample is passed through a solid-phase extraction cartridge containing a polystyrenedivinylbenzene (SDVB) or similar sorbent.[10]

-

Interferences are washed from the cartridge.[10]

-

The target analytes, including GenX, are eluted from the cartridge using a small volume of methanol.[10]

-

The eluate is concentrated to dryness under a gentle stream of nitrogen.

-

The residue is reconstituted in a methanol/water solution.[10]

3.1.2 LC-MS/MS Analysis

-

An aliquot of the prepared extract is injected into an LC-MS/MS system.[10]

-

Analytes are separated using a C18 reversed-phase high-performance liquid chromatography (HPLC) column.[10]

-

Detection is performed using a tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode.[10]

-

Quantification is based on the integrated peak areas of the target analytes relative to the internal standards.[10]

In Vivo Toxicology Studies (General Protocol)

Toxicological assessments of GenX have largely been conducted in rodent models following OECD guidelines for the testing of chemicals. A general workflow for a subchronic oral toxicity study is outlined below.

3.2.1 Experimental Design

-

Test Animals: Typically, rats or mice are used. Animals are acclimated to laboratory conditions before the study begins.

-

Dose Groups: A control group receiving the vehicle (e.g., deionized water) and at least three dose groups receiving varying concentrations of GenX are established. Dose selection is based on preliminary range-finding studies.

-

Administration: GenX is administered orally, often via gavage or in drinking water, daily for a period of 90 days.

-

Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

-

Terminal Procedures: At the end of the study, animals are euthanized. Blood is collected for hematology and clinical chemistry analysis. Organs are weighed, and tissues are collected for histopathological examination.

Key Signaling Pathways and Mechanisms of Toxicity

GenX exposure has been shown to perturb several key cellular signaling pathways, leading to a range of adverse health effects, including hepatotoxicity, immunotoxicity, and potential carcinogenicity.[3]

PPARα Activation and Hepatotoxicity

A primary mode of action for GenX-induced liver toxicity is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.[9][11]

Caption: GenX activates PPARα, leading to altered gene expression and hepatotoxicity.

PI3K/AKT/mTOR Signaling and Neuroinflammation

Studies have indicated that GenX can induce neuroinflammatory responses through the activation of the PI3K/AKT/mTOR signaling pathway in microglial cells.[12]

Caption: GenX activates the PI3K/AKT/mTOR pathway, leading to neuroinflammation.

Induction of Apoptosis

GenX has been shown to induce apoptosis, or programmed cell death, in liver cells, which contributes to its hepatotoxicity.[7][13] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: GenX can induce apoptosis through both intrinsic and extrinsic pathways.

Conclusion

The GenX family of chemicals, introduced as a safer alternative to PFOA, presents its own set of toxicological concerns. This guide has provided a technical overview of the available data on GenX, including its chemical properties, toxicity, analytical detection methods, and the molecular mechanisms underlying its adverse effects. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is crucial for assessing the risks associated with GenX exposure and for the development of potential therapeutic or mitigating strategies. Further research is warranted to fully elucidate the long-term health effects of GenX and to develop more comprehensive risk assessment models.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Development of a toxicogenomics signature for genotoxicity using a dose-optimization and informatics strategy in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. setac.confex.com [setac.confex.com]

- 5. files.nc.gov [files.nc.gov]

- 6. researchgate.net [researchgate.net]

- 7. noblelifesci.com [noblelifesci.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selectscience.net [selectscience.net]

- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 13. gut.bmj.com [gut.bmj.com]

Environmental Persistence of 2H-Perfluoro-5-methyl-3,6-dioxanonane: A Technical Guide and Call for Research

Foreword

Per- and polyfluoroalkyl substances (PFAS) represent a vast class of synthetic chemicals of significant environmental concern due to their widespread use, persistence, and potential for bioaccumulation and toxicity. Within this group, ether-containing PFAS, such as 2H-Perfluoro-5-methyl-3,6-dioxanonane (CAS 3330-14-1), have been introduced as replacements for some long-chain PFAS. Understanding the environmental fate and persistence of these alternatives is critical for a comprehensive assessment of their risks. This technical guide provides a summary of the current knowledge on the environmental persistence of this compound, also known as Fluoroether E-2, and outlines the necessary experimental protocols to address the existing data gaps.

Introduction to this compound

This compound is a polyfluoroalkyl substance characterized by an ether linkage and a hydrogen atom on the second carbon. It has been identified as a degradation product of larger perfluoroalkyl ether carboxylic acids (PFEAs), specifically hexafluoropropylene oxide trimer acid (HFPO-TA), in polar aprotic solvents. This formation pathway highlights the potential for this compound to be present in the environment as a transformation product of other PFAS.

Below is a diagram illustrating the formation of this compound from its parent compound.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a substance is essential for predicting its environmental behavior. The available data for this compound is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3330-14-1 | [1] |

| Molecular Formula | C8HF17O2 | [1] |

| Molecular Weight | 452.07 g/mol | [1] |

| Synonyms | Fluoroether E-2, 2H-Heptadecafluoro-5-methyl-3,6-dioxaoctane | [2] |

Environmental Persistence: A Critical Data Gap

A thorough review of the scientific literature reveals a significant lack of quantitative data on the environmental persistence of this compound. While a safety data sheet indicates that the substance is "not readily biodegradable" and "may cause long-term adverse effects in the environment," specific experimental data on its hydrolysis, photolysis, and biodegradation rates are not publicly available. This absence of data prevents a reliable assessment of its environmental half-life and overall persistence.

The following sections outline the standard experimental protocols that should be employed to determine the environmental fate of this compound.

Recommended Experimental Protocols for Persistence Testing

To address the current data gaps, a tiered approach to testing, consistent with OECD and EPA guidelines, is recommended. The following experimental protocols provide a framework for determining the abiotic and biotic degradation potential of this compound.

Hydrolysis

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology (based on OECD Guideline 111):

-

Test System: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add a known concentration of this compound to each buffer solution. The concentration should be below its water solubility and allow for accurate analytical measurement.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling and Analysis: At predetermined time intervals, collect aliquots from each solution. Analyze the concentration of the parent compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Determine the hydrolysis rate constant and the half-life at each pH by plotting the natural logarithm of the concentration versus time.

Photolysis

Objective: To determine the rate of direct photolysis of this compound in water under simulated sunlight.

Methodology (based on OECD Guideline 316):

-

Test System: Prepare a sterile, buffered aqueous solution of this compound.

-

Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.

-

Control: A dark control (wrapped in aluminum foil) should be run in parallel to account for any non-photolytic degradation.

-

Sampling and Analysis: At selected time points, withdraw samples from both the irradiated and dark control solutions. Analyze for the concentration of the parent compound.

-

Data Analysis: Calculate the photolysis rate constant and quantum yield. The environmental half-life can then be estimated based on solar irradiance data for a specific latitude and season.

Biodegradation

Objective: To assess the potential for microbial degradation of this compound under aerobic and anaerobic conditions.

4.3.1. Aerobic Biodegradation (based on OECD Guideline 301B - Ready Biodegradability: CO2 Evolution Test):

-

Inoculum: Use an inoculum from a source with diverse microbial populations, such as activated sludge from a domestic wastewater treatment plant.

-

Test System: Set up flasks containing a mineral medium, the inoculum, and this compound as the sole organic carbon source.

-

Incubation: Incubate the flasks in the dark at a constant temperature with continuous shaking.

-

Measurement: Measure the amount of CO2 evolved over a 28-day period.

-

Data Analysis: Calculate the percentage of theoretical CO2 production. A substance is considered readily biodegradable if it reaches >60% of the theoretical maximum within a 10-day window.

4.3.2. Anaerobic Biodegradation (based on OECD Guideline 311 - Anaerobic Biodegradability of Organic Compounds in Digested Sludge):

-

Inoculum: Use digested sludge from an anaerobic digester.

-

Test System: Set up anaerobic vessels containing the sludge, a reducing medium, and the test substance.

-

Incubation: Incubate in the dark at a constant temperature (e.g., 35°C).

-

Measurement: Monitor the production of biogas (methane and carbon dioxide) over a period of up to 60 days.

-

Data Analysis: Calculate the percentage of theoretical gas production.

Logical Workflow for Environmental Persistence Assessment

A structured workflow is crucial for the efficient and comprehensive assessment of a chemical's environmental persistence.

References

A Technical Guide to Assessing the Bioaccumulation Potential of 2H-Perfluoro-5-methyl-3,6-dioxanonane and Other Novel Perfluoroalkyl Ethers in Ecosystems

Disclaimer: As of late 2025, publicly available scientific literature lacks specific studies on the bioaccumulation potential of 2H-Perfluoro-5-methyl-3,6-dioxanonane (CAS: 3330-14-1). Consequently, this guide provides a framework for assessing its potential bioaccumulation based on established principles for other per- and polyfluoroalkyl substances (PFAS), including structurally related perfluoroalkyl ether carboxylic acids (PFECAs). The quantitative data and specific protocols herein are illustrative.

Introduction to this compound

This compound is a member of the expansive class of PFAS, characterized by a partially fluorinated alkyl chain containing ether linkages.[1][2][3] Its chemical structure suggests it is a replacement or alternative for legacy long-chain PFAS. While specific use and manufacturing data are limited, its inclusion in chemical inventories indicates its presence in commerce.[1] Understanding the environmental fate, and particularly the bioaccumulation potential, of such novel PFAS is critical for proactive environmental risk assessment.[4]

Compound Identification:

Principles of PFAS Bioaccumulation

The bioaccumulation of PFAS is a complex process deviating from the classic lipophilic partitioning model for traditional persistent organic pollutants. Instead of accumulating in fats, PFAS, particularly longer-chain compounds, tend to bind to proteins in tissues like the liver, muscle, and blood.[5][6]

Several key factors influence the bioaccumulation potential of PFAS:

-

Perfluorinated Chain Length: There is a strong positive correlation between the carbon chain length and the bioaccumulation factor (BAF) for legacy PFAS.[7][8] Long-chain compounds (generally with eight or more carbons) are typically more bioaccumulative than short-chain compounds.[9][10]

-

Functional Group: Perfluoroalkyl sulfonates (PFSAs) have been shown to be more bioaccumulative than perfluoroalkyl carboxylates (PFCAs) of the same chain length.[11]

-

Ether Linkages: The introduction of ether oxygen atoms into the fluorinated chain, as seen in PFECAs and compounds like this compound, is intended to increase flexibility and facilitate degradation. However, their bioaccumulation behavior is still under active investigation. Some studies suggest that certain long-chain PFECAs have the potential for trophic magnification (TMF > 1), while some short-chain PFECAs may biodilute (TMF < 1).[9]

Quantitative Assessment of Bioaccumulation

To assess bioaccumulation, researchers rely on several key metrics. The table below presents illustrative data from studies on various PFAS classes to provide context for the values that would be determined for this compound.

| Metric | Definition | Short-Chain PFAS (e.g., PFBA, PFHxA) | Long-Chain PFAS (e.g., PFOS, PFOA, PFDA) | Ether PFAS (e.g., PFMOAA, HFPO-TrA) |

| Bioconcentration Factor (BCF) | log(BCF) | Low to Moderate (e.g., < 3) | High (e.g., 3 to >4) | Variable, structure-dependent |

| Bioaccumulation Factor (BAF) | log(BAF) | Low to Moderate (e.g., < 3.7) | High (e.g., > 3.7) | Variable, structure-dependent |

| Trophic Magnification Factor (TMF) | TMF | Typically < 1 (Biodilution) | Typically > 1 (Biomagnification) | Can be > 1 for longer-chain ethers |

| Biomagnification Factor (BMF) | BMF | Typically < 1 | Can be > 1, sometimes > 100 | Can be > 1 |

Table 1: Illustrative quantitative metrics for different PFAS classes, compiled from general findings in the literature.[6][8][9][10] Specific values are highly dependent on the ecosystem and species studied.

Experimental Protocols for Assessing Bioaccumulation Potential

A comprehensive assessment requires a combination of field studies and laboratory experiments. The following sections outline the methodologies that would be applied.

The diagram below illustrates a typical workflow for a field-based ecosystem study designed to determine the bioaccumulation and trophic magnification of a novel PFAS.

-

Site Selection: Choose study sites with known or suspected contamination sources and comparable reference sites.

-

Media Sampling: Collect surface water and sediment samples to characterize environmental concentrations.

-

Biota Sampling: Collect a range of organisms representing different trophic levels, from primary producers (e.g., algae) to invertebrates and fish.[5][6] Nonlethal sampling techniques, such as muscle biopsies and serum collection from fish, are increasingly used.[5]

-

Sample Preparation: Biota tissues (e.g., muscle, liver) are homogenized. All samples undergo a pre-treatment and cleanup process, typically Solid Phase Extraction (SPE), to isolate the analytes of interest and remove matrix interferences.

-

Instrumentation: The standard method for quantifying PFAS in environmental and biological matrices is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS).

-

Method:

-

Chromatographic Separation: A C18 or specialized column separates the target analytes from other compounds in the extract. A gradient elution with solvents like methanol and ammonium acetate buffer is common.

-

Ionization: Electrospray ionization (ESI) in negative mode is typically used to generate ions of the PFAS molecules.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for detecting and quantifying specific precursor-to-product ion transitions for each PFAS.

-

Quantification: Concentrations are determined using an isotope dilution method, where isotopically labeled internal standards are added to each sample prior to extraction to correct for matrix effects and recovery losses.

-

-

Trophic Level Assignment: The trophic position of each organism is determined by analyzing the ratio of stable nitrogen isotopes (δ¹⁵N) in its tissue.

-

Calculation of BAF: The Bioaccumulation Factor is calculated as the concentration of the chemical in the organism divided by its concentration in the surrounding water, accounting for uptake from all environmental sources.[6]

-

Calculation of TMF: The Trophic Magnification Factor is determined from the slope of the log-linear regression of the lipid- or protein-normalized PFAS concentration against the trophic level of the organisms in the food web.[12] A TMF value significantly greater than 1 indicates the substance is biomagnifying.[9][12]

Bioaccumulation Potential of Ether PFAS: A Conceptual Model

The bioaccumulation potential of a PFAS is not governed by a single property but is a result of the interplay between its structure and biological interactions. The diagram below conceptualizes these relationships for perfluoroalkyl ethers.

This model shows that properties like increased chain length positively influence protein binding and negatively influence elimination, both leading to higher bioaccumulation. The effect of ether linkages is an area of active research, but they may potentially increase the rate of elimination compared to a continuous perfluoroalkyl chain of similar length.[11]

Conclusion and Future Research

While no direct data exists for this compound, the established methodologies for other PFAS provide a clear and robust roadmap for assessing its environmental risk. Its structure, containing both a relatively long fluorinated chain and ether linkages, makes its bioaccumulation behavior difficult to predict without empirical data. Future research should prioritize conducting laboratory bioconcentration studies and field-based food web analyses to determine the BAF and TMF of this compound. Such data are essential for ensuring that novel PFAS alternatives do not perpetuate the environmental persistence and bioaccumulation problems associated with legacy compounds.

References

- 1. Propane, 1-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoro- | C8HF17O2 | CID 102982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 3330-14-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 5. Nonlethal detection of PFAS bioaccumulation and biomagnification within fishes in an urban- and wastewater-dominant Great Lakes watershed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PFAS and Precursor Bioaccumulation in Freshwater Recreational Fish: Implications for Fish Advisories - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 9. researchgate.net [researchgate.net]

- 10. pure.au.dk [pure.au.dk]

- 11. A food web bioaccumulation model for the accumulation of per- and polyfluoroalkyl substances (PFAS) in fish: how important is renal elimination? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Developing Methods for Assessing Trophic Magnification of Perfluoroalkyl Substances within an Urban Terrestrial Avian Food Web - PMC [pmc.ncbi.nlm.nih.gov]

Degradation of 2H-Perfluoro-5-methyl-3,6-dioxanonane in Soil and Water: A Technical Whitepaper

Executive Summary

2H-Perfluoro-5-methyl-3,6-dioxanonane is a member of the ether-containing per- and polyfluoroalkyl substances (ether PFAS) class. While lauded for their unique chemical properties, the environmental persistence and potential for long-range transport of PFAS are of significant concern. This document synthesizes the current understanding of the potential degradation pathways of this compound in terrestrial and aquatic environments. Drawing parallels from studies on other ether PFAS, this guide outlines hypothetical degradation products and details the experimental methodologies required for their identification and quantification. All quantitative data from analogous compound studies are presented in tabular format for clarity, and key processes are visualized through diagrams. This whitepaper is intended for researchers, environmental scientists, and professionals in drug development who are investigating the environmental fate of fluorinated compounds.

Introduction to this compound and its Environmental Significance

This compound is a synthetic organofluorine compound characterized by a nine-carbon chain equivalent with two ether linkages and a single hydrogen atom on the second carbon. Its chemical structure is CF₃CF(H)OCF₂CF(CF₃)OCF₂CF₂CF₃. The presence of the C-H bond makes it a polyfluoroalkyl substance, which can be a precursor to more persistent perfluoroalkyl acids. The ether linkages are a distinguishing feature that can influence its environmental behavior and degradation pathways compared to legacy PFAS like PFOA and PFOS. Understanding the degradation of such compounds is critical for assessing their environmental risk and developing potential remediation strategies. Safety data sheets indicate that this compound is not readily biodegradable and may cause long-term adverse effects in the environment[1].

Predicted Degradation Pathways and Products

Based on research into the degradation of other ether PFAS, the primary point of microbial attack is expected to be the non-fluorinated or partially fluorinated carbon atom adjacent to an ether bond. The presence of the C-H bond in this compound is a likely site for initial oxidation.

Aerobic Degradation

Under aerobic conditions, monooxygenase enzymes can hydroxylate the secondary carbon atom, leading to the formation of an unstable hemiacetal. This intermediate is expected to cleave at the ether bond, resulting in the formation of two smaller fluorinated molecules. One of the resulting fragments would likely be an aldehyde, which could be further oxidized to a carboxylic acid.

Anaerobic Degradation

Anaerobic degradation pathways for ether PFAS are less understood. However, reductive defluorination is a known process for some PFAS under anaerobic conditions, although it is generally a slow process. It is also possible that anaerobic microorganisms could mediate the cleavage of the ether bond through mechanisms that are yet to be fully elucidated.

Abiotic Degradation

Abiotic degradation mechanisms such as hydrolysis and photolysis are generally not considered significant transformation pathways for saturated PFAS in soil and water under typical environmental conditions. The strength of the carbon-fluorine and carbon-ether bonds contributes to their stability.

Table 1: Hypothetical Degradation Products of this compound

| Parent Compound | Degradation Pathway | Potential Intermediate Products | Potential Final Products |

| This compound | Aerobic Oxidation | Hemiacetal intermediates, fluorinated aldehydes | Perfluoropropanoic acid (PFPrA), 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid (a PFECA), Shorter-chain perfluorinated carboxylic acids (PFCAs) |

| This compound | Anaerobic Reduction | Reductively defluorinated intermediates | Partially defluorinated ether compounds |

Note: This table is illustrative and based on the degradation of other ether PFAS. The actual degradation products may vary.

Experimental Protocols for Degradation Studies

To definitively determine the degradation products of this compound, rigorous experimental studies are required. The following sections detail the methodologies that would be employed.

Sample Collection and Preparation

-

Water Samples: Water samples (groundwater, surface water) should be collected in high-density polyethylene (HDPE) or polypropylene bottles. Care must be taken to avoid any equipment containing PFAS (e.g., Teflon™-lined caps). Samples should be stored at 4°C and extracted as soon as possible.

-

Soil and Sediment Samples: Soil and sediment samples should be collected using stainless steel tools and stored in HDPE containers. Samples are typically air-dried or lyophilized and sieved before extraction.

Biodegradation Experiments

-

Aerobic Soil Microcosms:

-

Soil is collected from a relevant, uncontaminated site.

-

The soil is spiked with a known concentration of this compound dissolved in a minimal amount of a suitable solvent (e.g., methanol), which is then allowed to evaporate.

-

The soil moisture is adjusted to 50-60% of its water-holding capacity.

-

Microcosms are incubated in the dark at a controlled temperature (e.g., 20-25°C) with periodic mixing and aeration to maintain aerobic conditions.

-

Sterile controls (e.g., autoclaved or gamma-irradiated soil) are run in parallel to distinguish between biotic and abiotic degradation.

-

Subsamples of soil are collected at regular time intervals for analysis.

-

-

Anaerobic Soil/Sediment Slurry Microcosms:

-

Soil or sediment is mixed with deoxygenated water in an anaerobic chamber to create a slurry.

-

The slurry is spiked with the target compound.

-

Electron donors and/or acceptors can be added to stimulate specific microbial populations.

-

Microcosms are sealed and incubated in the dark at a controlled temperature.

-

Headspace can be periodically analyzed for gases like methane to monitor microbial activity.

-

Slurry samples are collected over time for analysis.

-

-

Aqueous Biodegradation Assays:

-

A mineral salt medium is inoculated with activated sludge, wastewater treatment plant effluent, or a specific microbial consortium.

-

The medium is spiked with this compound as the sole carbon source or with an additional carbon source.

-

Cultures are incubated under aerobic (shaking incubator) or anaerobic (sealed serum bottles with an inert headspace) conditions.

-

Aqueous samples are taken at intervals to measure the concentration of the parent compound and identify degradation products.

-

Analytical Methodology

-

Extraction:

-

Water: Solid-phase extraction (SPE) is the most common method for extracting PFAS from water. Weak anion exchange (WAX) or polymeric reversed-phase cartridges are typically used.

-

Soil/Sediment: Extraction is often performed using a solvent mixture, such as methanol or acetonitrile, sometimes with a basic modifier like ammonium hydroxide. Techniques like pressurized liquid extraction (PLE) or ultrasonic extraction can be employed. The extract is then cleaned up using SPE.

-

-

Analysis:

-

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the analysis of PFAS. This technique provides the high sensitivity and selectivity needed to detect and quantify the parent compound and its degradation products at trace levels.

-

High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS, is invaluable for identifying unknown degradation products.

-

Visualizations

Predicted Aerobic Degradation Pathway

Caption: Predicted aerobic degradation pathway of this compound.

Experimental Workflow for Soil Degradation Study

Caption: General experimental workflow for studying the degradation of PFAS in soil.

Conclusion

While direct experimental data on the degradation of this compound in soil and water is currently lacking, the principles of microbial degradation of structurally similar ether PFAS provide a strong basis for predicting its environmental fate. The presence of a non-fluorinated carbon-hydrogen bond is a key feature that likely makes it more susceptible to aerobic biodegradation than its perfluorinated counterparts. Future research employing the detailed experimental protocols outlined in this whitepaper is essential to confirm these predicted pathways, identify the specific degradation products, and accurately assess the environmental risks associated with this compound. Such studies will be crucial for developing informed regulatory policies and effective remediation technologies.

References

The Unfolding Story of GenX: A Technical Examination of a PFOA Replacement

A Whitepaper on the History, Development, and Core Toxicological Profile of Hexafluoropropylene Oxide Dimer Acid (HFPO-DA)

For Immediate Release

This technical guide provides an in-depth analysis of the history and development of GenX, the trade name for a processing aid technology utilizing hexafluoropropylene oxide dimer acid (HFPO-DA) and its ammonium salt. GenX was introduced by DuPont and its spin-off Chemours as a primary replacement for perfluorooctanoic acid (PFOA) following mounting concerns over PFOA's environmental persistence and adverse health effects. This document, intended for researchers, toxicologists, and drug development professionals, details the chemical's origins, comparative physicochemical and toxicological properties, and the molecular mechanisms underlying its biological activity.

Introduction: The Phase-Out of a "Forever Chemical"

Perfluorooctanoic acid (PFOA), a member of the per- and polyfluoroalkyl substances (PFAS) class, was a key industrial surfactant used for over 50 years in the manufacturing of fluoropolymers like Teflon™.[1][2][3] Its exceptional stability, a result of the strong carbon-fluorine bond, also meant it was extraordinarily persistent in the environment, leading to the moniker "forever chemical."[2] Growing evidence in the late 20th and early 21st centuries linked PFOA to various adverse health outcomes, including developmental toxicity, liver damage, and cancer.[4][5]

In response to these concerns and regulatory pressure, the U.S. Environmental Protection Agency (EPA) launched the PFOA Stewardship Program in 2006.[6][7] This voluntary program called on eight major companies in the PFAS industry to reduce PFOA from facility emissions and product content by 95% by 2010 and to work towards its complete elimination by 2015.[6][7]

The Emergence of GenX Technology

To meet the goals of the PFOA phase-out, DuPont began the commercial development of the GenX process in 2009.[1] GenX technology uses the ammonium salt of hexafluoropropylene oxide dimer acid (HFPO-DA) as a processing aid for producing fluoropolymers.[1][8] Chemically, HFPO-DA differs from PFOA by having a shorter six-carbon chain and an ether linkage, a structure that was initially believed to offer a more favorable toxicological and bioaccumulation profile.[9][10] The manufacturing process involves the dimerization of hexafluoropropylene oxide (HFPO) to form HFPO-DA, which is then converted to its ammonium salt.[1][11]

Comparative Data Analysis: PFOA vs. HFPO-DA (GenX)

While developed as a safer alternative, subsequent research has revealed that GenX presents its own set of health and environmental challenges, leading it to be labeled a "regrettable substitute."[12] The following tables summarize key quantitative data comparing the properties and toxicity of PFOA and HFPO-DA.

Physicochemical Properties

| Property | Perfluorooctanoic Acid (PFOA) | Hexafluoropropylene Oxide Dimer Acid (HFPO-DA / GenX) | Source(s) |

| Chemical Formula | C₈HF₁₅O₂ | C₆HF₁₁O₃ | |

| Molecular Weight | 414.07 g/mol | 330.05 g/mol (Acid form) | [13] |

| Structure | 8-carbon linear chain | 6-carbon chain with an ether linkage | [9][10] |

| Physical State | Solid at room temperature | Liquid at room temperature | [6] |

| Water Solubility | 3.3 g/L (at 25 °C) | >751 g/L (at 20 °C) | [6] |

Toxicological Data (Oral Exposure)

| Parameter | Perfluorooctanoic Acid (PFOA) | Hexafluoropropylene Oxide Dimer Acid (HFPO-DA / GenX) | Species | Source(s) |

| Acute LD₅₀ | <1000 mg/kg | 1730 mg/kg (male), 1750 mg/kg (female) | Rat | [6] |

| Chronic RfD | 2.0 x 10⁻⁹ mg/kg/day | 3.0 x 10⁻⁶ mg/kg/day | Human | [6][10] |

| NOAEL (2-year) | Not specified in sources | 1.0 mg/kg/day (liver effects) | Rat | [14] |

| LOAEL (2-year) | Not specified in sources | 50 mg/kg/day (liver necrosis) | Rat | [14] |

| NOAEL (28-day) | 1.88 mg/kg/day (immune effects) | Not specified in sources | Mouse | [7] |

| LOAEL (28-day) | 3.75 mg/kg/day (immune effects) | 100 mg/kg/day (immune effects) | Mouse | [7] |

Note: RfD (Reference Dose), LD₅₀ (Median Lethal Dose), NOAEL (No-Observed-Adverse-Effect Level), LOAEL (Lowest-Observed-Adverse-Effect Level). Values can vary based on the specific study and endpoint.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are summaries of standard protocols for key types of studies used to evaluate the safety of compounds like GenX.

Protocol: Repeated Dose 28-Day Oral Toxicity Study (Rodent)

This study design provides information on the potential health hazards arising from repeated oral exposure to a substance over 28 days. It is typically conducted according to OECD Guideline 407 or equivalent EPA Health Effects Test Guidelines.

-

Test System: Typically, the rat is the preferred species. At least 10 animals (5 male, 5 female) are used per dose group.

-

Dose Groups: A minimum of three dose levels are used, plus a concurrent control group. A limit test may be performed at 1000 mg/kg body weight/day if no effects are expected.

-

Administration: The test substance is administered orally on a daily basis for 28 days. The most common method is gavage, using a stomach tube. The volume administered is typically limited to 1 mL/100g of body weight.

-

Observations:

-

Clinical: Animals are observed daily for signs of toxicity.

-

Body Weight & Consumption: Body weight and food consumption are measured at least weekly.

-

Hematology & Clinical Biochemistry: At the end of the 28-day period, blood samples are collected for analysis of hematological parameters (e.g., erythrocyte count, leukocyte count, platelets) and clinical biochemistry parameters (e.g., markers of liver and kidney function like ALT, AST, creatinine).

-

-

Pathology: All animals (including any that die during the study) undergo a full gross necropsy. Key organs are weighed, and tissues are collected and preserved for histopathological examination.

-

Satellite Group: A satellite group may be included at the high dose and control levels, which is kept for an additional 14 days without treatment to assess the reversibility of any observed toxic effects.

Protocol: Combined Chronic Toxicity/Carcinogenicity Study (Rodent)

This long-term study, often following OECD Guideline 453, is designed to identify the chronic toxic effects of a substance and its potential to cause cancer over the majority of an animal's lifespan.

-

Test System: The rat is the most commonly used species. For the carcinogenicity phase, each group should contain at least 50 animals of each sex. A smaller cohort (at least 10 of each sex) is used for the chronic toxicity phase assessments.

-

Dose Groups: At least three dose levels plus a concurrent control group are used. The highest dose is selected to induce some evidence of toxicity without causing excessive mortality.

-

Administration & Duration: The test substance is administered daily, typically mixed in the diet or drinking water, or by gavage. The duration is 24 months for the carcinogenicity phase and typically 12 months for the chronic toxicity satellite group.

-

Observations:

-

Clinical: Detailed observations for signs of toxicity and the development of palpable masses are conducted throughout the study.

-

Body Weight & Consumption: Body weight and food/water consumption are recorded weekly for the first 13 weeks and monthly thereafter.

-

Hematology, Biochemistry, & Urinalysis: These parameters are assessed at 3, 6, 12, 18, and 24 months.

-

Ophthalmology: Eye examinations are performed prior to the study and at termination.

-

-

Pathology: A full necropsy is performed on all animals. All organs and tissues are examined macroscopically, and a comprehensive list of tissues is collected for microscopic histopathological evaluation to identify both non-neoplastic and neoplastic (cancerous) lesions.

Protocol: Analysis of GenX in Water by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard analytical method for detecting and quantifying GenX and other PFAS in environmental samples.

-

Sample Preparation (Solid Phase Extraction - SPE):

-

A measured volume of water (e.g., 250 mL) is passed through an SPE cartridge (e.g., weak anion exchange).

-

The cartridge is washed to remove interfering substances.

-

The analyte (GenX) is eluted from the cartridge using a small volume of a suitable solvent (e.g., methanol with ammonium hydroxide).

-

The eluate is concentrated, often under a gentle stream of nitrogen, to a final volume (e.g., 0.5-1.0 mL).

-

-

LC Separation:

-

An aliquot of the prepared sample is injected into a UHPLC/HPLC system.

-

A delay column is often used to separate any background PFAS contamination from the analytical system itself.

-

The analytes are separated on a C18 reversed-phase analytical column using a gradient of mobile phases, typically water and methanol, often modified with ammonium acetate.

-

-

MS/MS Detection:

-

The eluent from the LC column is directed to a triple quadrupole mass spectrometer.

-

The instrument is operated in negative electrospray ionization (ESI) mode.

-

Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for HFPO-DA are monitored (e.g., m/z 329 -> 285).

-

-

Quantification: The concentration of GenX in the sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations. Isotope-labeled internal standards are used to correct for matrix effects and variations in instrument response.

Molecular Mechanisms and Signaling Pathways

Research into the toxicological mechanisms of PFOA and GenX has identified several key molecular signaling pathways that are disrupted upon exposure, with a central role identified for the Peroxisome Proliferator-Activated Receptors (PPARs).

PFOA-Mediated Toxicity Pathways

PFOA is a well-established activator of PPARα, a nuclear receptor that plays a critical role in lipid metabolism and homeostasis.[1][4] Activation of PPARα is considered a molecular initiating event for many of PFOA's hepatotoxic effects, especially in rodents.[7] In addition to PPARα, studies in human liver cells suggest PFOA can affect multiple other pathways, including the activation of PPARγ and the inhibition of Hepatocyte Nuclear Factor 4α (HNF4α), which is crucial for liver development.[7] It may also indirectly activate other nuclear receptors like the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR).[13]

Caption: PFOA-mediated activation of the PPARα signaling pathway.

GenX (HFPO-DA) Toxicity Pathways

Similar to PFOA, the primary mechanism for GenX-induced hepatotoxicity is also believed to be the activation of the PPARα signaling pathway.[9][15] Gene expression studies show that GenX exposure significantly alters genes in the PPAR signaling pathway, affecting all three isoforms (α, β/δ, and γ).[16] However, some studies indicate that GenX may also induce toxicity through PPARα-independent mechanisms. For instance, in human liver cells (HepG2), GenX has been shown to induce oxidative stress by increasing reactive oxygen species (ROS). This leads to the activation of an intrinsic apoptosis (programmed cell death) pathway, involving key genes like Bax, Caspase-9, and Caspase-3.[6][12]

Caption: Proposed molecular toxicity pathways for GenX (HFPO-DA).

Conclusion and Future Outlook

The transition from PFOA to GenX represents a complex case study in chemical replacement. While designed with features intended to reduce bioaccumulation, HFPO-DA has been shown to exhibit its own profile of toxicity, often acting through similar molecular pathways as the compound it replaced. Its high water solubility and environmental mobility pose distinct challenges for water treatment and environmental remediation.[4] Animal studies have demonstrated clear links to adverse effects on the liver, kidneys, and immune system, and have associated GenX with cancer.[10]

The scientific and regulatory communities continue to grapple with the legacy of PFOA and the emerging challenges of its replacements. This technical guide underscores the critical need for comprehensive toxicological and environmental assessment prior to the widespread industrial adoption of new chemical entities. Further research is required to fully elucidate the long-term health effects of GenX exposure in humans and to develop effective strategies for mitigating its impact on the environment.

References

- 1. Perfluorooctanoic acid activates multiple nuclear receptor pathways and skews expression of genes regulating cholesterol homeostasis in liver of humanized PPARα mice fed an American diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciex.com [sciex.com]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Hexafluoropropylene oxide dimer acid (GenX) exposure induces apoptosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Perfluorooctanoic acid (PFOA) affects distinct molecular signalling pathways in human primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selectscience.net [selectscience.net]

- 9. pfascentral.org [pfascentral.org]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. GenX - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Effects of perfluorooctanoic acid (PFOA) on gene expression profiles via nuclear receptors in HepaRG cells: Comparative study with in vitro transactivation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oecd.org [oecd.org]

- 15. Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gene expression changes in maternal, fetal, and neonatal tissues from exposure to hexafluoropropylene oxide-dimer acid (HFPO-DA, GenX) | Risk Assessment Portal | US EPA [assessments.epa.gov]

"regulatory status of 2H-Perfluoro-5-methyl-3,6-dioxanonane in the US and EU"

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

2H-Perfluoro-5-methyl-3,6-dioxanonane, with the CAS Registry Number 3330-14-1, is a synthetic per- and polyfluoroalkyl substance (PFAS). Due to its unique chemical properties, it has applications in laboratory research and chemical manufacturing. As a member of the broader class of PFAS, this substance is subject to increasing regulatory scrutiny in the United States and the European Union due to concerns about the persistence, bioaccumulation, and potential toxicity of "forever chemicals." This technical guide provides a comprehensive overview of the current regulatory status, available technical data, and relevant experimental frameworks for this compound to inform researchers, scientists, and drug development professionals.

Regulatory Status

The regulatory landscape for PFAS is evolving as authorities in the US and EU continue to address the potential risks associated with these substances.

United States

In the United States, this compound is regulated by the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA).

-

TSCA Inventory Status: this compound is listed on the TSCA Chemical Substance Inventory, meaning it is an "existing" chemical in commerce.[1] The EPA's Substance Registry Services also classifies it as a PFAS.[2]

-

Chemical Data Reporting (CDR): The substance is subject to the TSCA's Chemical Data Reporting rule, which requires manufacturers and importers to provide the EPA with information on the production and use of chemicals in commerce.[1] According to CDR data, the aggregated production volume of this substance was less than 1,000,000 lbs in 2019.

-

PFAS-Specific Regulations: While there is no specific Significant New Use Rule (SNUR) targeting only this compound, it falls under the EPA's broader PFAS Strategic Roadmap. This includes initiatives to restrict certain PFAS uses and require more comprehensive data collection. The EPA has finalized a rule to prevent any entity from starting or resuming the manufacture or processing of 329 inactive PFAS without prior EPA review. While this specific substance is listed as active, the regulatory trend indicates increasing oversight for all PFAS.

-

National PFAS Testing Strategy: Notably, this compound has been identified as a candidate for testing under the EPA's National PFAS Testing Strategy. This suggests that there is a recognized need for more comprehensive toxicity data for this substance.

European Union

In the European Union, the primary regulations governing chemicals are the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation and the Classification, Labelling and Packaging (CLP) regulation.

-

REACH Status: As of the current available information, this compound does not have a registration dossier under REACH. This indicates that it is either not manufactured or imported into the EU in quantities of one tonne or more per year, or that it is used under an exemption. Its presence in the product catalogs of European chemical suppliers suggests it is available for research and development purposes, which has different requirements under REACH.

-

Classification, Labelling and Packaging (CLP): There is no harmonized classification and labelling for this compound in the CLP Regulation. Companies placing the substance on the market are responsible for self-classifying it based on available data. Safety Data Sheets from suppliers indicate that it is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Export Control: An "Export Control Handbook for Chemicals" from the European Commission's Joint Research Centre includes this compound on a list of chemicals subject to export controls, signifying a level of regulatory monitoring.

Technical Data

A summary of the available physical, chemical, and hazard data for this compound is presented below.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 3330-14-1 | [1] |

| Molecular Formula | C8HF17O2 | [1] |

| Molecular Weight | 452.07 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 103-105 °C | |

| Melting Point | -122 °C | |

| Density | 1.659 g/cm³ | |

| Refractive Index | 1.257 |

Hazard Information

| Hazard Class | GHS Classification |

| Acute Toxicity (Oral, Dermal, Inhalation) | Not classified |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) |

| Respiratory or Skin Sensitization | Not classified |

| Germ Cell Mutagenicity | Not classified |